molecular formula C14H11ClN4O2 B14936229 7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide

7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide

Cat. No.: B14936229
M. Wt: 302.71 g/mol
InChI Key: QTSNYJINVVXAPZ-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a quinoline core with a pyrazole moiety, potentially offering a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups can be introduced through selective halogenation and hydroxylation reactions.

    Formation of the Pyrazole Moiety: The pyrazole moiety can be synthesized separately and then coupled with the quinoline core through a condensation reaction.

    Final Coupling: The final step involves coupling the pyrazole moiety with the quinoline core to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxy or amino group.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy or amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline and pyrazole moieties.

    Medicine: Potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, while the pyrazole moiety can modulate various biological pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxy group.

    Pyrazoloquinolines: Compounds that combine pyrazole and quinoline moieties.

Uniqueness

7-chloro-4-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)quinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

7-chloro-N-(1-methylpyrazol-3-yl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H11ClN4O2/c1-19-5-4-12(18-19)17-14(21)10-7-16-11-6-8(15)2-3-9(11)13(10)20/h2-7H,1H3,(H,16,20)(H,17,18,21)

InChI Key

QTSNYJINVVXAPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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